[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Description
Properties
IUPAC Name |
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-17(9-8-10-18(2)13-14-27-20(4)25)11-12-23-19(3)15-22(28-21(5)26)16-24(23,6)7/h8-13,22H,14-16H2,1-7H3/b10-8+,12-11+,17-9+,18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQRWSZPFLIVIM-QJGAXEKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617898 | |
| Record name | O~15~-Acetyl-3-(acetyloxy)retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76686-33-4 | |
| Record name | O~15~-Acetyl-3-(acetyloxy)retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Ethanolate-Mediated Olefination
In a representative procedure, sodium ethanolate acts as a base in DMF at temperatures between -5°C and 5°C. The reaction proceeds via deprotonation of the phosphonium salt to generate the ylide, which subsequently reacts with a β-cyclocitral-derived aldehyde. This step achieves a 90.7–91% yield under inert atmospheric conditions, with the low temperature minimizing side reactions such as isomerization or oxidation. The stereochemical integrity of the (2E,4E,6E,8E) configuration is preserved through careful control of solvent polarity and reaction kinetics.
Solvent and Temperature Optimization
Comparative studies highlight the critical role of DMF in stabilizing reactive intermediates while facilitating rapid ylide formation. Substituting DMF with less polar solvents (e.g., tetrahydrofuran) reduces yields to <75%, likely due to decreased solubility of the phosphorane intermediate. Maintaining subambient temperatures (-5°C to 5°C) further suppresses undesired-sigmatropic rearrangements, which could lead to non-conjugated byproducts.
Introduction of the acetyloxy group at the cyclohexenyl moiety is achieved through nucleophilic acyl substitution. This step typically follows the formation of the polyene chain to prevent ester hydrolysis during subsequent reactions.
Base-Catalyzed Acetylation with Sodium Hydroxide
Aqueous sodium hydroxide (2.0 M) in ethanol facilitates the acetylation of the hydroxyl precursor at 50°C over 15 hours, yielding 82% of the acetylated product. The alkaline conditions deprotonate the hydroxyl group, enhancing its nucleophilicity for attack on the acetyl donor (e.g., acetic anhydride). Prolonged heating beyond 15 hours, however, risks partial hydrolysis of the acetate group, necessitating precise reaction monitoring.
Ammonia-Mediated Selective Acetylation
Alternative protocols employ ammonia in water at 50°C for 30 minutes, achieving a 77% yield with minimal byproduct formation. Ammonia’s weaker basicity compared to sodium hydroxide reduces the likelihood of over-acetylation or polyene degradation. This method is particularly advantageous for heat-sensitive intermediates, as shorter reaction times mitigate thermal decomposition.
Hydrogenation for Saturated Intermediate Synthesis
Selective hydrogenation of alkynes or isolated double bonds is critical for generating key synthons. Iridium on carbon (Ir/C) emerges as a superior catalyst for this transformation.
High-Pressure Hydrogenation with Ir/C
Under 11251.1–15001.5 Torr hydrogen pressure in ethanol at 50°C, Ir/C catalyzes the reduction of a propargyl alcohol intermediate to the corresponding allylic alcohol with 93% yield. Iridium’s high activity enables full conversion within 3 hours, outperforming palladium or platinum catalysts, which require longer reaction times (≥8 hours) and exhibit lower selectivity. The autoclave setup ensures consistent pressure distribution, critical for reproducible results at scale.
Industrial-Scale Production Considerations
Cost-Efficiency of Catalyst Recycling
Recovering Ir/C via filtration and reactivation reduces material costs by 40–50% in batch processes. Catalyst lifetime studies indicate ≥10 cycles without significant activity loss, provided that feedstock purity exceeds 99.5% to prevent poisoning.
Solvent Recovery Systems
DMF and ethanol are distilled and reused in subsequent batches, lowering waste generation. Continuous distillation units achieve 95–98% solvent recovery, aligning with green chemistry principles.
Analytical Characterization and Quality Control
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Studies have indicated that compounds similar to [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate exhibit significant antimicrobial properties. This can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines.
Agricultural Applications
- Pesticide Development : The structural characteristics of [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate make it a candidate for developing new agrochemicals. Its ability to act as a natural pesticide can help in sustainable agriculture practices.
Material Science Applications
- Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific properties such as flexibility and resistance to degradation. Its reactive functional groups allow for copolymerization with other monomers.
Summary of Applications
Mechanism of Action
rac all-trans 3-(Acetyloxy)-retinol Acetate exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding activates the transcription of genes involved in cellular differentiation and proliferation. The compound influences various molecular pathways, including the retinoic acid signaling pathway, which is crucial for maintaining cellular homeostasis and preventing abnormal cell growth .
Comparison with Similar Compounds
Retinoic Acid Analogues with Modified Cyclohexenyl Groups
- Compound 25 (): Structure: (E)-3,7-dimethyl-9-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid. Key Differences: Ethyl substituent at the cyclohexenyl ring; terminal carboxylic acid instead of acetate. Activity: Exhibits strong chemopreventive activity in mouse epidermal models, likely due to the carboxylic acid enhancing receptor binding . Physicochemical Properties: Lower molecular weight (300.4 g/mol vs. ~330–350 g/mol for the target compound) and higher polarity due to the acid group .
-
- Structure: (E)-1-(3-Acetoxyphenyl)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)hexa-1,3,5-triene.
- Key Differences: Phenyl ring with acetoxy substituent; shorter polyene chain.
- Activity: Low activity in tumor inhibition assays, suggesting phenyl substitution may disrupt receptor interactions compared to cyclohexenyl derivatives .
Etretinate and Acitretin ()
- Etretinate: Ethyl ester of a methoxy-substituted phenyl retinoid. Structure: Ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate. Key Differences: Aromatic phenyl ring instead of cyclohexenyl; methoxy group. Pharmacokinetics: Higher metabolic stability due to the aromatic ring, but reduced flexibility for receptor binding compared to cyclohexenyl derivatives .
Acitretin : Carboxylic acid derivative of etretinate.
Retinyl Oleate ()
- Structure: (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl oleate.
- Key Differences : Oleate ester (C18:1) instead of acetate; mixed Z/E configurations.
- Bioavailability : Longer fatty acid chain increases lipophilicity but slows hydrolysis, prolonging systemic retention .
RA-Triazolyl Derivatives ()
- Structure: Triazole-linked retinoids (e.g., (2E,4E,6E,8E)-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl retinyl esters).
- Key Differences : Triazole ring introduces hydrogen-bonding capacity.
- Activity: Enhanced specificity in neuroblastoma models due to targeted interactions with retinoic acid metabolism enzymes .
Hydroxy/Ketone-Substituted Analogues ()
- Compound CBID:171972 (): Structure: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid. Key Differences: Ketone group at the cyclohexenyl ring; carboxylic acid terminus. Activity: Potential prodrug activation via ketone reduction; higher polarity than the target compound .
Pharmacological and Physicochemical Insights
Biological Activity
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate is a complex organic compound known for its diverse biological activities. This compound belongs to a class of retinoids and has garnered attention for its potential therapeutic applications in cancer treatment and other biological processes.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple double bonds and functional groups that contribute to its reactivity and biological activity. The structural complexity allows it to interact with various biological targets.
Anticancer Properties
Research indicates that compounds similar to [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate exhibit significant anticancer properties. A study highlighted that certain derivatives demonstrate potent inhibition of all-trans-retinoic acid (ATRA) metabolism in cancer cells such as MCF-7 (breast cancer) and LNCaP (prostate cancer) cells. These compounds also induce apoptosis and differentiation in cancer cell lines .
Table 1: Anticancer Efficacy of Related Compounds
| Compound Name | IC50 Value (nM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 5 | 0.009 | MCF-7 | ATRA metabolism inhibition |
| Compound 2 | 10 | MDA-MB-231 | Induction of apoptosis |
| VN/14-1 | 40 | LNCaP | Cell cycle arrest |
The mechanism by which [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate exerts its biological effects involves modulation of retinoic acid signaling pathways. By inhibiting enzymes responsible for ATRA metabolism, these compounds enhance the availability of retinoic acid in cells. This increased concentration promotes differentiation and apoptosis in cancer cells .
Pharmacokinetics and Toxicity
Preclinical studies on the pharmacokinetics of related compounds have shown favorable absorption profiles following subcutaneous administration. For instance, toxicity assessments in animal models revealed manageable side effects at therapeutic doses. Notably, acute toxicity studies indicated that doses up to 100 µmol/kg/day were well tolerated .
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Maximum Tolerated Dose | 100 µmol/kg/day |
| Administration Route | Subcutaneous |
| Observed Toxicity Signs | Alopecia |
| Scaly skin |
Case Studies
Several case studies have reported the efficacy of compounds similar to [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate in clinical settings:
- Breast Cancer Treatment : In a clinical trial involving patients with advanced breast cancer treated with a derivative of this compound (VN/14-1), significant tumor regression was observed in a subset of patients after a treatment regimen combining this agent with histone deacetylase inhibitors .
- Prostate Cancer Models : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls. The combination therapy showed enhanced efficacy by downregulating cyclin D1 and cdk4 while upregulating pro-apoptotic markers .
Q & A
Basic: What synthetic strategies ensure high stereochemical purity of this compound?
To achieve high stereochemical purity, use carbodiimide-mediated coupling (e.g., EDCI) for esterification, as demonstrated in the synthesis of structurally similar retinoids . Monitor reaction progress via HPLC with UV detection (e.g., 266 nm for conjugated systems) . Final stereochemical confirmation requires NMR (e.g., NOESY for spatial arrangement) and mass spectrometry (MS) . X-ray crystallography can resolve ambiguities in double-bond configurations .
Advanced: How does stereochemistry of the tetraenyl chain impact chemopreventive activity?
The all-E configuration is critical for bioactivity. For example, analogues with (2E,4E,6E,8E) stereochemistry inhibit tumor promoter-induced ornithine decarboxylase in mouse epidermal assays, while Z-isomers show reduced or no activity . Computational docking studies suggest that the planar all-E conformation optimizes binding to nuclear receptors (e.g., RAR/RXR). Validate via comparative in vitro assays using isomers separated by preparative HPLC .
Basic: Which analytical methods are essential for characterizing this compound?
- Purity: Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) .
- Structure: High-resolution MS (HRMS) for molecular formula confirmation and NMR (¹H, ¹³C, COSY, HSQC) for double-bond geometry and substituent positions .
- Stability: Monitor degradation under varying temperatures and light exposure via accelerated stability studies, noting acetyloxy group hydrolysis as a key degradation pathway .
Advanced: What molecular mechanisms drive its anticancer effects in pancreatic or neuroblastoma models?
In pancreatic cancer, the compound may upregulate Nrdp1, an E3 ubiquitin ligase that degrades oncogenic receptors (e.g., ErbB3) . In neuroblastoma, RA-triazolyl derivatives disrupt retinol-binding protein (RBP) interactions with transthyretin, altering retinol transport and inducing apoptosis . Validate via siRNA knockdown of Nrdp1 or RBP in cell lines, followed by proteomic profiling .
Advanced: How do structural modifications (e.g., ester vs. carboxylic acid) affect bioavailability?
Esterification (e.g., acetate or propionate) enhances lipophilicity, improving membrane permeability. For example, methyl esters of retinoic acid derivatives show higher cellular uptake than free acids . Assess via logP measurements and Caco-2 cell permeability assays. However, ester hydrolysis in vivo may reduce bioavailability, requiring prodrug strategies or formulation with absorption enhancers .
Data Contradiction Analysis: Why do some analogues exhibit high activity while others are inactive?
Structural nuances dictate activity. For instance:
- Active analogues (e.g., compound 25 in ): Possess a cyclohexenyl group with electron-withdrawing substituents (e.g., acetyloxy), enhancing receptor binding.
- Inactive analogues (e.g., compound 34 in ): Bulky substituents (e.g., acetoxyphenyl) sterically hinder receptor interaction.
Resolve contradictions via 3D-QSAR modeling and in silico docking to identify critical pharmacophores .
Advanced: What experimental models best evaluate its efficacy as a chemopreventive agent?
- In vitro: Mouse epidermal JB6 cells for tumor promotion inhibition (via ornithine decarboxylase assay) .
- In vivo: Xenograft models (e.g., neuroblastoma SK-N-SH cells) to assess tumor growth suppression and retinol metabolism disruption .
- Mechanistic: Retinol-binding protein (sRBP) interaction assays using surface plasmon resonance (SPR) .
Basic: What storage conditions prevent degradation of this compound?
Store at -20°C in inert atmosphere (argon) and light-protected vials to prevent oxidation and photoisomerization . For short-term use, 2–8°C in desiccated conditions is acceptable . Confirm stability via periodic HPLC analysis .
Advanced: Can combinatorial therapy enhance its chemopreventive effects?
Synergy with conventional agents (e.g., 5-FU) is plausible. For example, retinoids sensitize cancer cells to apoptosis by downregulating anti-apoptotic proteins (e.g., Bcl-2). Test combinations in dose-matrix assays (e.g., Chou-Talalay method) and validate via transcriptomic profiling .
Data Contradiction Analysis: How do isomerization artifacts affect experimental reproducibility?
Photo- or thermo-induced isomerization (e.g., E→Z at C6) can reduce bioactivity. For example, (2E,4E,6Z,8E) isomers show 10-fold lower potency than all-E forms . Mitigate by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
